molecular formula C57H86NO10PS B12056056 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled

Cat. No.: B12056056
M. Wt: 1008.3 g/mol
InChI Key: VQMRCQVKHOAKOB-YQAYVEMKSA-N
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Description

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is a phospholipid derivative commonly used in biochemical and biophysical research. This compound is particularly valuable due to its fluorescent properties, which make it suitable for studying membrane dynamics and interactions. The pyrene label allows for the visualization and tracking of the compound within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled typically involves the conjugation of pyrene to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. This process can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of organic solvents and catalysts to facilitate the conjugation process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled can undergo several types of chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized under specific conditions, altering its fluorescent properties.

    Reduction: Reduction reactions can modify the pyrene label, affecting its interaction with other molecules.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrene label are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene label can result in the formation of pyrene quinones, while reduction can yield pyrene alcohols.

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study lipid-lipid and lipid-protein interactions in model membrane systems.

    Biology: Employed in fluorescence microscopy to visualize cellular membranes and track membrane dynamics.

    Medicine: Utilized in drug delivery research to investigate the behavior of liposomal formulations.

    Industry: Applied in the development of biosensors and diagnostic tools due to its fluorescent properties.

Mechanism of Action

The mechanism by which 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled exerts its effects is primarily through its incorporation into lipid bilayers. The pyrene label allows for the monitoring of membrane fluidity, phase transitions, and interactions with other biomolecules. The compound interacts with molecular targets such as membrane proteins and lipids, providing insights into membrane structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled: Another fluorescently labeled phospholipid used for similar applications but with different fluorescent properties.

    1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, rhodamine-labeled: Utilized in fluorescence studies with distinct excitation and emission wavelengths compared to pyrene-labeled derivatives.

Uniqueness

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is unique due to its specific fluorescent characteristics, which include a distinct excitation and emission spectrum. This makes it particularly useful for studies requiring precise tracking and visualization of lipid dynamics in complex biological systems.

Properties

Molecular Formula

C57H86NO10PS

Molecular Weight

1008.3 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-(pyren-1-ylsulfonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C57H86NO10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(59)65-46-51(68-55(60)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(61,62)66-45-44-58-70(63,64)53-43-41-50-39-38-48-34-33-35-49-40-42-52(53)57(50)56(48)49/h17-20,33-35,38-43,51,58H,3-16,21-32,36-37,44-47H2,1-2H3,(H,61,62)/b19-17+,20-18+/t51-/m1/s1

InChI Key

VQMRCQVKHOAKOB-YQAYVEMKSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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